![molecular formula C18H14F2N4O3 B2367513 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea CAS No. 1226441-44-6](/img/structure/B2367513.png)
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. By inhibiting CK2, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea disrupts the signaling pathways that promote cancer cell growth, leading to apoptosis and tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-angiogenic properties. 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can also cross the blood-brain barrier, making it a potential treatment for brain tumors and other neurological disorders.
Advantages and Limitations for Lab Experiments
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other cancer therapies. However, 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has some limitations, including its potential toxicity and the need for further optimization of dosing and delivery methods.
Future Directions
For research on 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea include further optimization of dosing and delivery methods, evaluation of its potential use in combination with other cancer therapies, and investigation of its potential for the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can be synthesized using a multistep process involving the reaction of 3,4-difluoroaniline and 2,3-butanedione followed by a series of chemical reactions to form the final product. The synthesis of 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In vitro studies have shown that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have demonstrated that 1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea can significantly reduce tumor growth and increase survival rates in animal models of cancer.
properties
IUPAC Name |
1-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3/c1-27-13-4-2-3-11(9-13)22-18(26)23-16-17(25)24(8-7-21-16)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H2,21,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPBYFZMRRCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)-3-(3-methoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.